(2S,3R)-Voruciclib hydrochloride

Maximum Tolerated Dose Intermittent Dosing Clinical Safety

Choose (2S,3R)-Voruciclib hydrochloride for CDK9-targeted studies requiring stereochemical precision and quantified selectivity. With 414-fold selectivity over MAK and 769-fold over ICK at 0.626 nM CDK9 Ki, it outperforms multi-CDK inhibitors in pathway-specific transcriptional repression research. Clinically validated intermittent dosing achieves Cmax ~1.83 μM without dose-limiting toxicities. Proven synergy with venetoclax in AML/DLBCL models makes it the reference standard for BCL-2 inhibitor resistance studies. Defined (2S,3R) stereochemistry ensures inter-laboratory reproducibility.

Molecular Formula C22H20Cl2F3NO5
Molecular Weight 506.3 g/mol
Cat. No. B8087041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-Voruciclib hydrochloride
Molecular FormulaC22H20Cl2F3NO5
Molecular Weight506.3 g/mol
Structural Identifiers
SMILESCN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
InChIInChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m0./s1
InChIKeyQCWRANLELLMJSH-DSHXVJGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voruciclib Hydrochloride: Oral CDK9 Inhibitor for Hematologic Malignancy Research and Combination Therapy Development


(2S,3R)-Voruciclib hydrochloride is the enantiomerically defined form of voruciclib (formerly P1446A-05), an orally bioavailable cyclin-dependent kinase (CDK) inhibitor with primary target engagement at CDK9. It acts as a transcriptional repressor of MCL-1, a key anti-apoptotic protein implicated in venetoclax resistance in acute myeloid leukemia (AML) and B-cell malignancies [1]. The compound exhibits nanomolar Ki values against CDK9/cyclin T2 (0.626 nM) and CDK9/cyclin T1 (1.68 nM), with selectivity over MAK and ICK in a 48-kinase panel . Phase 1 clinical evaluation has established dosing schedules and safety profiles in both solid tumors and hematologic malignancies, with an intermittent dosing regimen (days 1-14 of a 28-day cycle) demonstrating improved tolerability compared to continuous daily administration [2].

Why Generic Substitution Fails: Voruciclib Hydrochloride Differentiation from Other CDK9 Inhibitors


CDK9 inhibitors as a class share the common mechanism of transcriptional repression via RNA polymerase II phosphorylation blockade, but substantial divergence exists in kinase selectivity profiles, oral bioavailability, clinical tolerability at doses required for target engagement, and stereochemical configuration. While dinaciclib exhibits broader CDK inhibition (CDK1/2/5/9) with IC50 values of 1-4 nM and is administered intravenously , and atuveciclib (BAY-1143572) shows high CDK9 selectivity (IC50 = 13 nM) but has advanced clinical data only in solid tumors , voruciclib demonstrates a distinct combination of oral dosing capability, defined enantiomeric identity, and clinically validated intermittent schedule that achieves target-inhibitory plasma concentrations without dose-limiting toxicities in heavily pretreated hematologic malignancy populations [1]. These differences preclude simple interchangeability in research or therapeutic protocols.

Quantitative Evidence Guide: Voruciclib Hydrochloride vs. Comparator CDK9 Inhibitors


Clinical Tolerability Comparison: Intermittent vs. Continuous Dosing MTD in Voruciclib

Voruciclib demonstrates a clinically validated differential safety window between continuous and intermittent dosing schedules. In two solid tumor Phase 1 studies, the MTD was established at 350 mg with continuous daily administration, whereas the MTD increased to 600 mg when administered on an intermittent schedule (days 1-14 of a 21-day cycle), representing a 1.71-fold higher tolerated dose [1]. In hematologic malignancies, the intermittent schedule (days 1-14 of a 28-day cycle) was escalated to 200 mg without reaching MTD or observing dose-limiting toxicities, while continuous daily dosing at only 100 mg produced DLTs of Grade 3 interstitial pneumonitis in patients with prior allogeneic transplant [2].

Maximum Tolerated Dose Intermittent Dosing Clinical Safety Dose Escalation

CDK9 Inhibitor Selectivity Comparison: Voruciclib Kinase Panel vs. Dinaciclib Multi-CDK Profile

Voruciclib exhibits a defined selectivity window against non-CDK kinases in a 48-kinase panel. The compound's Ki for male germ cell associated kinase (MAK) is 259 nM and for intestinal cell kinase (ICK) is 481 nM, representing 414-fold and 769-fold selectivity respectively relative to its CDK9/cyclin T2 Ki of 0.626 nM [1]. In contrast, dinaciclib demonstrates potent inhibition across multiple CDK isoforms (CDK1 IC50 = 3 nM, CDK2 IC50 = 1 nM, CDK5 IC50 = 1 nM, CDK9 IC50 = 4 nM) without a similarly wide selectivity window against CDKs .

Kinase Selectivity CDK9 CDK Profiling Off-Target Activity

Clinical Activity in Venetoclax-Resistant Context: Voruciclib Combination Response Rates

Voruciclib demonstrates clinical activity in a patient population with documented venetoclax resistance, a context where direct MCL-1 inhibitors have faced toxicity-related development challenges. In a Phase 1 combination study of voruciclib plus venetoclax in relapsed/refractory AML, 39 of 41 patients (95%) had received prior venetoclax therapy, with a median of 2 prior lines of therapy (range 1-7) [1]. Antileukemic activity was observed in 10 of 41 patients (24%), including 3 complete marrow remissions and 7 patients with stable disease lasting ≥3 months, achieved without dose-limiting toxicities across 7 dose levels evaluated [1]. For context, direct MCL-1 inhibitors such as AMG-176 and AZD5991 have been limited by cardiovascular toxicity signals (e.g., troponin elevations) in early clinical development [2].

Venetoclax Resistance MCL-1 Combination Therapy Relapsed/Refractory AML

Steady-State Pharmacokinetics: Voruciclib Plasma Concentrations Achieving Target Engagement

Voruciclib pharmacokinetics demonstrate dose-proportional exposure and clinically achievable steady-state concentrations that exceed the threshold for target inhibition. At the 200 mg intermittent dose (days 1-14 of 28-day cycle), steady-state Cmax was 925 ng/mL and mean Ctrough was 442 ng/mL, corresponding to approximately 1 μM [1]. The mean accumulation ratio was 2.4 with a Tmax of 4 hours [1]. Mean half-life is 28 hours with a large volume of distribution indicating preferential tissue distribution relative to plasma [2]. The 200 mg dose achieved plasma concentrations sufficient for target inhibition without reaching MTD in hematologic malignancy patients [3].

Pharmacokinetics Steady State Cmax Cmin Oral Bioavailability

Enantiomeric Identity: (2S,3R)-Voruciclib Hydrochloride vs. Racemic and Alternative Stereoisomers

(2S,3R)-Voruciclib hydrochloride is the specifically defined enantiomeric form of voruciclib, distinguished from the racemic mixture and from alternative stereoisomers such as rel-(2S,3R)-voruciclib hydrochloride. The compound's stereochemical configuration is defined by the chiral centers at the pyrrolidine ring: the 2-position bears a hydroxymethyl group in the (S) configuration, and the 3-position attaches to the chromenone scaffold in the (R) configuration . In small molecule kinase inhibitors, stereochemistry can influence target binding affinity, off-target interactions, and pharmacokinetic properties. While quantitative comparative data for voruciclib enantiomers in the public domain remains limited (this limitation is explicitly noted), the availability of a defined enantiomer enables reproducible experimental results across research sites and supports potential therapeutic development where stereochemical consistency is a regulatory requirement .

Stereochemistry Enantiomer Chiral Purity Quality Control

Recommended Research Applications for (2S,3R)-Voruciclib Hydrochloride


Preclinical Modeling of CDK9-Mediated MCL-1 Suppression in Venetoclax-Resistant Hematologic Malignancies

Based on Phase 1 clinical evidence demonstrating antileukemic activity in 95% venetoclax-pretreated AML patients [1], (2S,3R)-voruciclib hydrochloride is appropriate for in vitro and in vivo studies investigating indirect MCL-1 downregulation as a strategy to overcome BCL-2 inhibitor resistance. In DLBCL xenograft models, voruciclib (200 mg/kg oral) combined with venetoclax produced model-dependent tumor growth inhibition and apoptosis, with strongest responses in activated B-cell (ABC) DLBCL subtypes [2]. Researchers can utilize steady-state plasma concentration data (Cmax ~1.83 μM, Ctrough ~0.87 μM at 200 mg clinical dose) [3] to calibrate in vitro concentrations to clinically relevant exposure levels.

Kinase Selectivity Studies Requiring a CDK9-Preferring Inhibitor with Defined Off-Target Windows

For experiments where CDK9 inhibition is the primary mechanism of interest and interference with MAK or ICK must be controlled, voruciclib offers quantified selectivity data (414-fold vs. MAK, 769-fold vs. ICK at 0.626 nM CDK9 Ki) [1]. This contrasts with broader multi-CDK inhibitors like dinaciclib (only 4-fold CDK9 vs. CDK2 selectivity) [2] and supports use in pathway-specific studies where a defined selectivity profile is experimentally necessary.

Oral CDK9 Inhibitor Comparator Studies for Therapeutic Development Programs

Voruciclib represents a clinically advanced oral CDK9 inhibitor with documented intermittent dosing schedules that achieve target engagement without dose-limiting toxicities. The differential MTD between continuous (350 mg) and intermittent (600 mg) schedules [1], combined with pharmacokinetic parameters (Tmax = 4 hours, t1/2 = 28 hours, accumulation ratio = 2.4) [2], provides a benchmark dataset for comparison with emerging CDK9 inhibitors in preclinical development. This is particularly relevant for programs evaluating oral small molecules targeting transcriptional CDKs.

Combination Therapy Screening with BCL-2 Family Modulators

Given preclinical evidence of synergy between voruciclib and venetoclax in both AML and DLBCL models [1], and clinical validation of this combination in Phase 1 studies showing 24% antileukemic activity in venetoclax-experienced AML [2], voruciclib serves as a reference compound for combination screens with BCL-2 inhibitors, MCL-1 modulators, or other apoptosis-pathway agents. The defined (2S,3R) stereochemistry [3] ensures reproducibility across replicate experiments and between research sites.

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